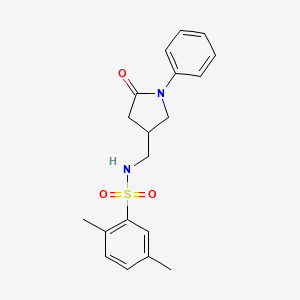![molecular formula C9H13Cl3Si B2571383 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane CAS No. 54076-73-2](/img/structure/B2571383.png)
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane: is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a bicycloheptene structure. This compound is known for its unique chemical properties and its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyltrichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
化学反応の分析
Types of Reactions: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.
Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is often carried out at room temperature.
Major Products Formed:
Substitution Reactions: The major products include substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
科学的研究の応用
Chemistry: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties, such as improved adhesion and thermal stability .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also investigated for its potential use in drug delivery systems .
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also utilized in the production of coatings, adhesives, and sealants .
作用機序
The mechanism of action of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The trichlorosilane group can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the modified materials .
類似化合物との比較
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trimethoxysilane: This compound has similar structural features but contains methoxy groups instead of chlorine atoms.
5-Norbornene-2-carboxaldehyde: This compound shares the bicycloheptene structure but has different functional groups.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another related compound with a similar bicycloheptene core but different substituents.
Uniqueness: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is unique due to its trichlorosilane group, which imparts distinct reactivity and bonding characteristics. This makes it particularly valuable in applications requiring strong adhesion and chemical stability .
特性
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trichlorosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3Si/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNNCNXYMELRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968913 |
Source


|
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54076-73-2 |
Source


|
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)




![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
